molecular formula C19H23F3N4 B10930739 4-(4-ethylphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-ethylphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10930739
M. Wt: 364.4 g/mol
InChI Key: QQGYJJOUOHCLMH-UHFFFAOYSA-N
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Description

N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with ethylphenyl and trifluoromethyl groups, and a piperidylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions. The introduction of the ethylphenyl and trifluoromethyl groups can be accomplished through selective halogenation and subsequent substitution reactions. The final step involves the coupling of the pyrimidine intermediate with the piperidylamine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved in these interactions are likely to be complex and could involve multiple steps, including binding, conformational changes, and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE apart is its specific combination of substituents, which confer unique chemical and physical properties. These properties could include enhanced binding affinity for certain molecular targets, increased stability under various conditions, and specific reactivity patterns that make it valuable for research and industrial applications.

Properties

Molecular Formula

C19H23F3N4

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H23F3N4/c1-3-13-4-6-14(7-5-13)16-12-17(19(20,21)22)25-18(24-16)23-15-8-10-26(2)11-9-15/h4-7,12,15H,3,8-11H2,1-2H3,(H,23,24,25)

InChI Key

QQGYJJOUOHCLMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NC3CCN(CC3)C)C(F)(F)F

Origin of Product

United States

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